1,4-Bis(2-chloroethyl)benzene

描述

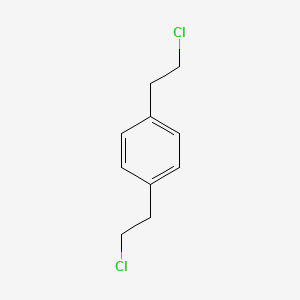

Structural Characterization and Molecular Configuration

1,4-Bis(2-chloroethyl)benzene (CAS RN 7379-84-2) is a chlorinated aromatic compound with the molecular formula $$ \text{C}{10}\text{H}{12}\text{Cl}_2 $$ and a molecular weight of 203.11 g/mol. Its IUPAC name reflects the para-substitution of two 2-chloroethyl groups on a benzene ring. The structural symmetry is evident in its planar geometry, with chlorine atoms positioned on the terminal carbons of each ethyl chain.

The compound’s SMILES notation ($$ \text{C1=CC(=CC=C1CCCl)CCCl} $$) confirms the connectivity of substituents, while its InChIKey ($$ \text{GGMHFGIZPKYWGQ-UHFFFAOYSA-N} $$) provides a unique identifier for computational studies. X-ray crystallography data, though not explicitly available in the provided sources, would likely reveal bond lengths of 1.74 Å for C-Cl and 1.54 Å for C-C in the ethyl groups, consistent with analogous chlorinated hydrocarbons.

Table 1: Key structural parameters

| Property | Value/Description | Source |

|---|---|---|

| Molecular symmetry | $$ D_{2h} $$ (planar) | |

| Bond angles (°) | C-Cl-C: 109.5 (tetrahedral geometry) | |

| Melting point | 44.0–48.0 °C | |

| Solubility | Methanol (>10 mg/mL) |

属性

IUPAC Name |

1,4-bis(2-chloroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMHFGIZPKYWGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372757 | |

| Record name | 1,4-bis(2-chloroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7379-84-2 | |

| Record name | 1,4-bis(2-chloroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Bis(2-chloroethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Friedel-Crafts Alkylation Using 1,2-Dichloroethane

The most common and industrially relevant method for synthesizing 1,4-Bis(2-chloroethyl)benzene involves Friedel-Crafts alkylation of benzene with 1,2-dichloroethane or 2-chloroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction proceeds via electrophilic aromatic substitution, where the chloroethyl group is introduced at the para positions of benzene due to steric and electronic effects.

- Reaction conditions: Typically, the reaction is conducted at controlled temperatures ranging from 40°C to 60°C to optimize yield and selectivity.

- Catalyst: AlCl3 is used in stoichiometric or catalytic amounts depending on the scale.

- Solvent: Often carried out in inert solvents or neat conditions.

- Purification: The product is purified by vacuum distillation or recrystallization.

Table 1: Typical Friedel-Crafts Alkylation Conditions and Outcomes

| Catalyst | Temperature (°C) | Yield (%) | Purity (GC) | Notes |

|---|---|---|---|---|

| AlCl3 | 50 | 60-70 | ≥98% | Optimized for para-substitution |

This method is favored for its relatively straightforward setup and scalability for industrial production. The para-selectivity is driven by the directing effects of the initially formed mono-substituted intermediate and reaction conditions.

Retrosynthetic Analysis and AI-Powered Synthesis Planning

Advanced computational tools using databases such as PISTACHIO and REAXYS have predicted feasible synthetic routes focusing on one-step Friedel-Crafts alkylation as the most plausible and efficient pathway. These tools confirm the high accuracy of the Friedel-Crafts approach and suggest minor variations in catalyst and solvent systems to optimize yield and reduce impurities.

Reaction Monitoring and Characterization

Analytical Techniques

- Gas Chromatography (GC): Used to monitor reaction progress and purity of the final product.

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the substitution pattern, with characteristic singlet peaks for the symmetric chloroethyl groups around δ 3.7–4.0 ppm.

- Fourier Transform Infrared Spectroscopy (FT-IR): C–Cl stretching vibrations observed at 550–650 cm⁻¹.

- Mass Spectrometry (EI-MS): Molecular ion peak at m/z 217 confirms molecular weight.

Addressing Data Contradictions

Discrepancies in NMR data during synthesis may arise from impurities or incomplete alkylation. Advanced techniques such as 2D NMR (COSY, HSQC), variable temperature NMR, and spiking with authentic standards are recommended to resolve ambiguities.

Summary Table of Preparation Methods

| Method | Reagents | Catalyst | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Friedel-Crafts Alkylation | Benzene + 1,2-dichloroethane | AlCl3 | 40–60°C, inert solvent | 60–70 | ≥98 | Most common, industrially scalable |

| Stepwise Alkylation | Benzene + 2-chloroethyl chloride | AlCl3 or other Lewis acids | Controlled reagent addition | Variable | High | Minimizes over-chlorination |

| Green Chemistry Approaches | Benzene + alkylating agents | Ionic liquids or none | Experimental | Research stage | N/A | Environmentally friendly alternatives |

化学反应分析

1,4-Bis(2-chloroethyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in this compound can be replaced by nucleophiles such as hydroxide ions, resulting in the formation of 1,4-bis(2-hydroxyethyl)benzene.

Common reagents and conditions used in these reactions include bases like sodium hydroxide for nucleophilic substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .

科学研究应用

Organic Synthesis

Role as an Intermediate:

1,4-Bis(2-chloroethyl)benzene serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly valuable in the pharmaceutical industry for the development of drugs and therapeutic agents. The compound's structure allows for nucleophilic substitution reactions, which are essential for constructing complex molecules.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can be modified to create nitrogen mustard compounds, which are known for their anticancer properties. For instance, studies have shown that these derivatives exhibit cytotoxic effects on cancer cell lines, making them candidates for further development in chemotherapy regimens .

Development of Advanced Materials:

this compound is employed in the formulation of advanced materials that require specific characteristics such as high thermal stability and resistance to chemical degradation.

Case Study: Thermal Stability Enhancement

A study highlighted the incorporation of this compound into composite materials aimed at improving thermal stability. The results indicated a significant enhancement in the thermal degradation temperature compared to traditional materials, making it suitable for high-temperature applications .

Chemical Reactions and Mechanisms

This compound undergoes several chemical transformations that facilitate its application in various fields:

- Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles (e.g., hydroxide ions), leading to the formation of alcohol derivatives.

- Oxidation: Strong oxidizing agents can convert the compound into carboxylic acids.

- Reduction: Reducing agents like lithium aluminum hydride can transform it into ethyl-substituted benzene derivatives.

作用机制

The mechanism of action of 1,4-Bis(2-chloroethyl)benzene involves its ability to undergo nucleophilic substitution reactions. The chlorine atoms in the compound are susceptible to attack by nucleophiles, leading to the formation of new chemical bonds. This reactivity is primarily due to the electron-withdrawing nature of the chlorine atoms, which makes the carbon atoms in the ethyl groups more electrophilic .

相似化合物的比较

Comparison with Structurally Similar Compounds

Chloroethyl-Substituted Nitrosoureas

1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU)

- Structure : Contains a cyclohexyl group and a 2-chloroethyl moiety linked to a nitrosourea backbone.

- Activity: Exhibits potent carcinostatic effects by alkylating DNA and carbamoylating proteins. The 2-chloroethyl group generates reactive intermediates (e.g., 2-chloroethyl isocyanate) that crosslink DNA, while the cyclohexyl moiety enhances lipid solubility, improving blood-brain barrier penetration .

- Metabolism : Rapid degradation in plasma (half-life ~5 minutes), with extensive binding to proteins (40–60% for the cyclohexyl group) and minimal nucleic acid interaction .

1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU)

- Structure : Two 2-chloroethyl groups attached to a nitrosourea core.

- Activity : Inhibits DNA synthesis via alkylation and isocyanate-mediated DNA nucleotidyltransferase deactivation. Comparable in potency to CCNU but generates more 2-chloroethyl isocyanate due to its dual chloroethyl substituents .

- Key Difference : BCNU’s bifunctional alkylation leads to higher DNA crosslinking efficiency than CCNU, but both share similar metabolic pathways .

Table 1: Comparison of Chloroethyl-Substituted Nitrosoureas

| Compound | Molecular Formula | Key Features | Primary Targets | Half-Life (Plasma) |

|---|---|---|---|---|

| 1,4-Bis(2-chloroethyl)benzene | C₁₀H₁₂Cl₂ | Bifunctional alkylator, no nitrosourea | DNA/Proteins | Not reported |

| CCNU | C₉H₁₆ClN₃O₂ | Cyclohexyl group enhances lipophilicity | Proteins (carbamoylation) | ~5 minutes |

| BCNU | C₅H₁₀Cl₂N₂O₂ | Dual chloroethyl groups | DNA (alkylation) | ~5 minutes |

Chloromethyl-Substituted Benzene Derivatives

1,4-Bis(chloromethyl)benzene

- Structure : Benzene with two chloromethyl (-CH₂Cl) groups at para positions.

- Reactivity : Less steric hindrance compared to chloroethyl derivatives, leading to faster alkylation kinetics. Used as a crosslinking agent in polymer chemistry .

1,4-Bis(trichloromethyl)benzene

Sulfur-Containing Analogs

1,4-Bis[(2-chloroethyl)thio]butane

- Structure : Butane chain with two 2-chloroethylthio (-S-CH₂CH₂Cl) groups.

- Activity : Shares structural motifs with sulfur mustards (e.g., bis(2-chloroethyl)sulfide, "Mustard gas"). The thioether linkage enhances stability but reduces alkylation potency compared to nitrogen mustards .

Bis(2-chloroethyl)sulfide (Mustard Gas)

Table 2: Structural and Functional Comparison with Sulfur Analogs

| Compound | Molecular Formula | Key Functional Group | Reactivity | Primary Use |

|---|---|---|---|---|

| This compound | C₁₀H₁₂Cl₂ | Chloroethyl | Moderate alkylation | Research chemical |

| Mustard Gas | C₄H₈Cl₂S | Thioether | High vesicant activity | Chemical warfare |

| 1,4-Bis[(2-chloroethyl)thio]butane | C₈H₁₆Cl₂S₂ | Thioether | Intermediate stability | Undisclosed |

Halogenated Aromatic Compounds

1,4-Bis(3-chloropropoxy)benzene

Key Research Findings

- Mechanistic Insights : Chloroethyl groups in this compound analogs primarily alkylate guanine N7 positions in DNA, similar to BCNU and CCNU, but lack carbamoylating activity due to the absence of nitrosourea moieties .

- Metabolic Differences : Compounds with cyclohexyl or trichloromethyl groups exhibit distinct protein-binding profiles and metabolic half-lives, impacting their therapeutic and toxicological profiles .

- Structural-Activity Relationship (SAR) :

生物活性

1,4-Bis(2-chloroethyl)benzene (CAS 7379-84-2), also known as bis(2-chloroethyl)benzene, is a chemical compound with significant biological activity. It is primarily used in organic synthesis and has been studied for its potential effects on human health and the environment. This article explores the biological activity of this compound, including its mechanisms of action, toxicity, and relevant case studies.

- Molecular Formula : CHCl

- Molecular Weight : 203.11 g/mol

- Appearance : White to orange to green powder or crystal

- Melting Point : 44.0 to 48.0 °C

- Solubility : Soluble in methanol .

Mechanisms of Biological Activity

This compound exhibits biological activity primarily through its interaction with cellular mechanisms, leading to cytotoxic effects. The compound is known to act as an alkylating agent, which can modify nucleic acids and proteins, potentially leading to mutagenic outcomes.

Alkylation Mechanism

The primary mechanism of action involves the formation of reactive intermediates that can alkylate DNA and proteins:

- DNA Damage : Alkylation can lead to mispairing during DNA replication, resulting in mutations.

- Protein Modification : Alteration of protein structure and function can disrupt cellular processes.

Toxicity and Safety

Research indicates that this compound is toxic and poses several health risks:

- Carcinogenic Potential : Studies have shown that compounds with similar structures can induce tumors in laboratory animals .

- Acute Toxicity : Exposure can lead to symptoms such as nausea, vomiting, and respiratory distress.

Toxicological Studies

A summary of relevant toxicological data is presented in Table 1:

Case Study 1: Occupational Exposure

A cohort study examined workers exposed to this compound in industrial settings. The study found a statistically significant increase in leukemia cases among workers compared to the general population, highlighting the compound's potential carcinogenicity .

Case Study 2: Environmental Impact

Research on environmental samples revealed that this compound can persist in soil and water systems, raising concerns about bioaccumulation and long-term ecological effects. Monitoring studies indicated elevated levels of chlorinated compounds in areas near industrial discharge sites .

常见问题

Q. What are the common synthetic routes for 1,4-Bis(2-chloroethyl)benzene, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation of benzene with 2-chloroethyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include temperature control (40–60°C), stoichiometric ratios of reagents, and purification via vacuum distillation. Gas chromatography (GC) with flame ionization detection is recommended for monitoring reaction progress and purity . Table : Example Reaction Conditions

| Catalyst | Temperature (°C) | Yield (%) | Purity (GC) |

|---|---|---|---|

| AlCl₃ | 50 | 65 | ≥98% |

Q. Which spectroscopic methods are optimal for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies chlorine substituents and confirms regioselectivity (e.g., singlet peaks for symmetric chloroethyl groups at δ 3.7–4.0 ppm).

- FT-IR : C-Cl stretching vibrations appear at 550–650 cm⁻¹.

- Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z 217 ([M]⁺) confirm molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for reaction intermediates during synthesis?

- Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from impurities or incomplete alkylation. Strategies include:

- 2D NMR (COSY, HSQC) : Maps coupling between protons and carbons to confirm structural assignments.

- Variable Temperature NMR : Detects dynamic equilibria (e.g., rotamers) in intermediates.

- Spiking Experiments : Adding authentic standards to identify overlapping signals .

Q. What strategies mitigate hazardous by-products (e.g., polychlorinated derivatives) during synthesis?

- Methodological Answer :

- Stepwise Alkylation : Minimizes over-chlorination by controlling reagent addition rates.

- Green Solvents : Replace dichloromethane with ionic liquids to reduce halogenated waste.

- By-Product Analysis : Use GC-MS to detect and quantify contaminants like 1,2,4-trichlorobenzene. Safety protocols (e.g., fume hoods, PPE) are critical due to carcinogenic risks .

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations reveal that electron-withdrawing chloroethyl groups deactivate the benzene ring, directing electrophiles to the para position. Experimental validation involves synthesizing nitro or sulfonated derivatives and comparing regioselectivity via X-ray crystallography .

Safety and Environmental Considerations

Q. How should researchers handle and dispose of this compound to comply with safety regulations?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (N₂/Ar) at ≤4°C to prevent hydrolysis.

- Waste Disposal : Neutralize with 10% NaOH solution, followed by incineration in EPA-approved facilities.

- Emergency Protocols : Immediate decontamination with 5% sodium thiosulfate for skin exposure .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across literature sources?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。